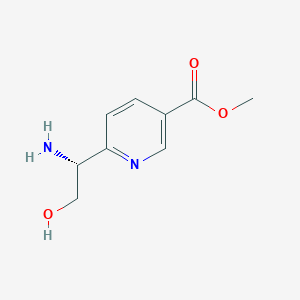
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetaldehyde is a unique compound that features a diazirine ring, an alkyne group, and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetaldehyde typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of an appropriate precursor with a diazo compound under UV light or thermal conditions.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Aldehyde Group: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where a formyl group is added to the compound using a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, where a nucleophile replaces a hydrogen atom on the alkyne.
Cycloaddition: The alkyne group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Cycloaddition: Azides for Huisgen cycloaddition.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted alkynes.
Cycloaddition: Triazoles.
科学研究应用
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetaldehyde has several applications in scientific research:
Photoaffinity Labeling: The diazirine ring can be activated by UV light to form a reactive carbene, which can covalently bind to nearby biomolecules, allowing for the identification of protein-ligand interactions.
Chemical Probes: The compound can be used as a chemical probe to study biological systems, particularly in identifying and characterizing protein interactions and functions.
Medicinal Chemistry: The compound can be used in the development of new drugs by serving as a scaffold for the synthesis of bioactive molecules.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as photoresponsive polymers.
作用机制
The mechanism of action of 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetaldehyde primarily involves the activation of the diazirine ring by UV light to form a reactive carbene. This carbene can then insert into C-H, N-H, and O-H bonds of nearby biomolecules, forming covalent bonds. This allows the compound to be used in photoaffinity labeling to study protein-ligand interactions.
相似化合物的比较
Similar Compounds
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: Similar structure but with an iodoethyl group instead of an aldehyde.
2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Similar structure but with a benzoic acid group and a trifluoromethyl group.
Uniqueness
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetaldehyde is unique due to the presence of both an alkyne group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Additionally, the diazirine ring provides the compound with photoaffinity labeling capabilities, making it a valuable tool in chemical biology and medicinal chemistry.
属性
IUPAC Name |
2-(3-but-3-ynyldiazirin-3-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-3-4-7(5-6-10)8-9-7/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEDBBIWZKYHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)










